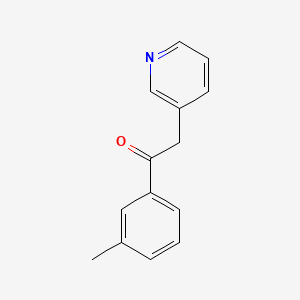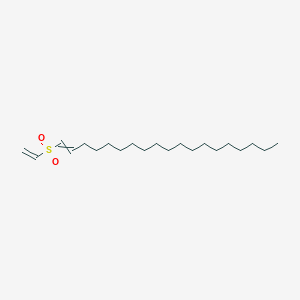
1-(Ethenesulfonyl)nonadec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethenesulfonyl)nonadec-1-ene is an organic compound with the molecular formula C21H40O2S It is a derivative of nonadecene, characterized by the presence of an ethenesulfonyl group attached to the first carbon of the nonadecene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethenesulfonyl)nonadec-1-ene typically involves the reaction of nonadec-1-ene with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Nonadec-1-ene+Ethenesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(Ethenesulfonyl)nonadec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethenesulfonyl group to an ethylsulfonyl group.
Substitution: The ethenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the ethenesulfonyl group under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Ethylsulfonyl derivatives.
Substitution: Various substituted nonadec-1-ene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Ethenesulfonyl)nonadec-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Ethenesulfonyl)nonadec-1-ene involves its interaction with specific molecular targets. The ethenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or other bioactive effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Nonadec-1-ene: A simple alkene with a similar carbon chain length but without the ethenesulfonyl group.
1-(Ethenesulfonyl)octadec-1-ene: A similar compound with one less carbon in the alkene chain.
1-(Ethenesulfonyl)hexadec-1-ene: Another similar compound with a shorter alkene chain.
Uniqueness
1-(Ethenesulfonyl)nonadec-1-ene is unique due to the presence of the ethenesulfonyl group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
595557-03-2 |
|---|---|
Fórmula molecular |
C21H40O2S |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
1-ethenylsulfonylnonadec-1-ene |
InChI |
InChI=1S/C21H40O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(22,23)4-2/h4,20-21H,2-3,5-19H2,1H3 |
Clave InChI |
JLDXBEMTHPTEKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC=CS(=O)(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


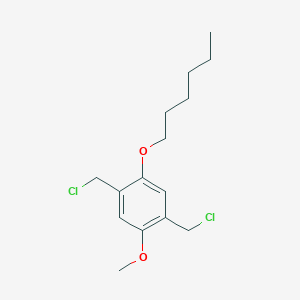
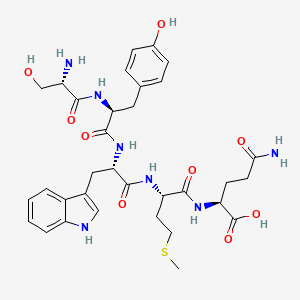
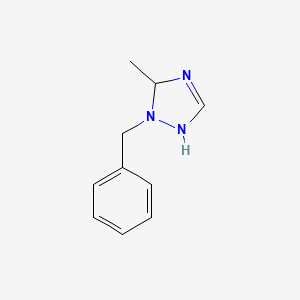
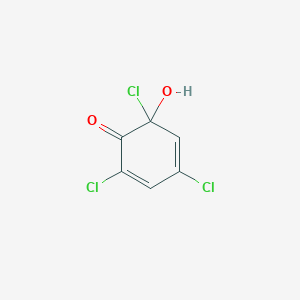
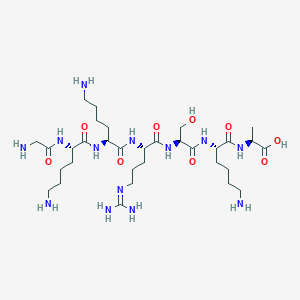
![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
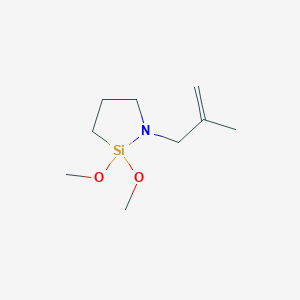
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
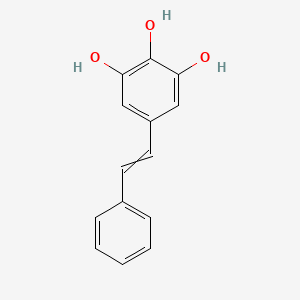
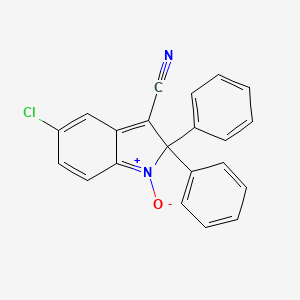
![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
